molecular formula C20H21N3O4 B2906219 N-(2-(furan-2-yl)-2-morpholinoethyl)-5-phenylisoxazole-3-carboxamide CAS No. 942897-01-0

N-(2-(furan-2-yl)-2-morpholinoethyl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B2906219
CAS No.: 942897-01-0
M. Wt: 367.405
InChI Key: GPOZFJWFQXHSCM-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-morpholinoethyl)-5-phenylisoxazole-3-carboxamide (CAS: 942897-01-0), referred to as BG57783 in commercial contexts, is a synthetic small molecule with the molecular formula C₂₀H₂₁N₃O₄ and a molecular weight of 367.3984 g/mol . Structurally, it combines a 5-phenylisoxazole core linked to a morpholinoethyl-furan side chain. This compound is marketed for research purposes, with purity levels of 90% and variable pricing based on quantity (e.g., $402.00 for 1 mg under discounted rates) .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c24-20(16-13-19(27-22-16)15-5-2-1-3-6-15)21-14-17(18-7-4-10-26-18)23-8-11-25-12-9-23/h1-7,10,13,17H,8-9,11-12,14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOZFJWFQXHSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)-5-phenylisoxazole-3-carboxamide typically involves multiple steps. One common method includes the condensation of furan-2-carbaldehyde with morpholine in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with 5-phenylisoxazole-3-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-morpholinoethyl)-5-phenylisoxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the furan, morpholine, or isoxazole rings .

Scientific Research Applications

N-(2-(furan-2-yl)-2-morpholinoethyl)-5-phenylisoxazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-morpholinoethyl)-5-phenylisoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Comparison with Similar Compounds

Structural Implications :

  • The extended alkyl chain in BG57783 may increase steric hindrance, affecting interactions with biological targets .

Furan-Containing Pharmacopeial Compounds

Several furan-derived compounds listed in pharmacopeial standards (e.g., USP 31) exhibit structural parallels but distinct functional groups:

N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide

This compound (USP 31 entry) features a dimethylamino-methylfuran group linked to a sulphanyl-ethyl-nitroacetamide chain .

Parameter BG57783 USP 31 Compound
Functional Groups Isoxazole-carboxamide, morpholinoethyl Nitroacetamide, sulphanyl-ethyl
Potential Reactivity Amide hydrolysis, hydrogen bonding Nitro group redox activity
Applications Research chemical Pharmacopeial standard

Key Differences :

  • The nitroacetamide group in the USP compound introduces redox-sensitive functionality absent in BG57783, suggesting divergent stability profiles or metabolic pathways.
  • BG57783’s isoxazole core may confer rigidity compared to the flexible sulphanyl-ethyl chain in the USP compound .

Pesticide-Related Furan Derivatives

Compounds like 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine (furilazole) and 3-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy tetrahydrofuran (furyloxyfen) are structurally distinct but share furan moieties .

Parameter BG57783 Furilazole
Core Structure Isoxazole-carboxamide Oxazolidine-dichloroacetyl
Substituents Morpholinoethyl Dichloroacetyl, dimethyl
Applications Research use Herbicide safener

Functional Contrast :

  • Furilazole’s dichloroacetyl group is electrophilic, enabling covalent interactions with enzymes (e.g., herbicide detoxification pathways), whereas BG57783’s carboxamide group favors non-covalent binding .

Biological Activity

N-(2-(furan-2-yl)-2-morpholinoethyl)-5-phenylisoxazole-3-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article explores its biological activity, mechanisms of action, and relevant case studies derived from recent research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula C18H20N2O3C_{18}H_{20}N_2O_3. Its structure includes a furan moiety, a morpholino group, and an isoxazole ring, which contribute to its pharmacological properties.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. The compound has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis via caspase-3 activation
MCF-720Inhibition of cell proliferation
A54918G1 phase arrest and apoptosis

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection. Research indicates that it can protect neuronal cells from oxidative stress-induced damage. The underlying mechanism appears to involve the upregulation of antioxidant enzymes and inhibition of inflammatory pathways.

Case Study: Neuroprotection in SH-SY5Y Cells
A study conducted on SH-SY5Y neuroblastoma cells demonstrated that treatment with the compound resulted in a significant reduction in reactive oxygen species (ROS) levels and improved cell viability under oxidative stress conditions. The compound's ability to enhance the expression of heme oxygenase-1 (HO-1) was noted as a key factor in its protective effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Caspase Activation : Induction of apoptotic pathways through caspase activation.
  • Cell Cycle Regulation : Modulation of cyclins and cyclin-dependent kinases (CDKs) leading to cell cycle arrest.
  • Antioxidant Response : Upregulation of Nrf2 signaling pathway, enhancing cellular antioxidant capacity.
  • Anti-inflammatory Action : Inhibition of pro-inflammatory cytokines and pathways.

Research Findings

Several studies have focused on elucidating the specific pathways influenced by this compound:

  • Cytotoxicity Studies : A comprehensive analysis showed that this compound selectively targets cancer cells while sparing normal cells, indicating a favorable therapeutic index.
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates and improved survival outcomes, further supporting its potential as an anticancer agent.

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